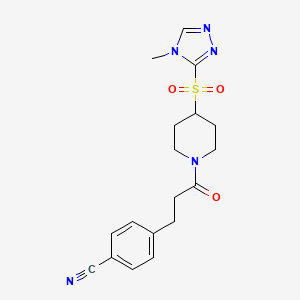
4-(3-(4-((4-metil-4H-1,2,4-triazol-3-il)sulfonil)piperidin-1-il)-3-oxopropil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antibacterianos
La estructura del compuesto incluye un anillo de piperidina, que es un motivo común que se encuentra en compuestos biológicamente activos. Los derivados de piperidina a menudo poseen propiedades antibacterianas. Los investigadores han sintetizado este compuesto y evaluado su actividad antibacteriana contra diversas cepas. Se necesitan más estudios para explorar su potencial como un nuevo agente antibacteriano .
Actividad antifúngica
Dada la presencia del anillo 1,2,4-triazol, que es conocido por sus propiedades antifúngicas, este compuesto puede exhibir actividad antifúngica. Investigar su eficacia contra patógenos fúngicos podría proporcionar información valiosa para el desarrollo de fármacos .
Potencial antiviral
Los compuestos que contienen piperazina se han investigado por sus propiedades antivirales. La estructura única de este compuesto sugiere que puede interferir con los mecanismos de replicación o entrada viral. Los investigadores deben explorar su actividad antiviral contra virus específicos .
Agentes antiinflamatorios
El anillo de piperidina se ha asociado con efectos antiinflamatorios. Este compuesto podría potencialmente modular las vías inflamatorias, haciéndolo relevante para afecciones como la artritis reumatoide o las enfermedades inflamatorias intestinales .
Investigación anticancerígena
Aunque no se menciona explícitamente en la literatura, los compuestos con características estructurales similares se han estudiado por su potencial anticancerígeno. Los investigadores podrían evaluar su citotoxicidad y evaluar su impacto en las líneas celulares cancerosas .
Trastornos del sistema nervioso central
La parte de piperazina está presente en los medicamentos utilizados para tratar trastornos neurológicos. Investigar los efectos de este compuesto en los sistemas de neurotransmisores puede revelar su potencial para controlar afecciones como la enfermedad de Parkinson o la enfermedad de Alzheimer .
Propiedades psicoactivas
Si bien no es un objetivo principal de la investigación científica, los compuestos que contienen anillos de piperazina se han utilizado ilícitamente con fines recreativos. Comprender sus efectos psicoactivos podría ser relevante para la toxicología forense .
Otras aplicaciones
Considerando las diversas actividades farmacológicas asociadas con los derivados de piperazina, los investigadores deben explorar aplicaciones adicionales. Estas pueden incluir antihistamínicos, agentes antiparasitarios y posibles tratamientos para la diabetes o los trastornos de la coagulación .
En resumen, el compuesto "4-(3-(4-((4-metil-4H-1,2,4-triazol-3-il)sulfonil)piperidin-1-il)-3-oxopropil)benzonitrilo" promete en varios campos, y se necesitan más investigaciones para desbloquear todo su potencial.
Mecanismo De Acción
Mode of Action
Given the presence of a 1,2,4-triazole ring in its structure, it is possible that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, aromatic stacking interactions, or covalent bonding . These are only hypotheses and further studies are needed to confirm the exact mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a piperidine ring and a sulfonyl group in its structure suggests that it may have good bioavailability and metabolic stability . These are only hypotheses and further studies are needed to confirm the pharmacokinetic properties of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its complex structure, it is likely that it may have multiple effects at the molecular and cellular level. These effects would depend on the compound’s targets and mode of action, which are currently unknown .
Action Environment
The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the presence of a sulfonyl group in its structure suggests that it may be sensitive to changes in pH . These are only hypotheses and further studies are needed to understand how environmental factors influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
4-[3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-22-13-20-21-18(22)27(25,26)16-8-10-23(11-9-16)17(24)7-6-14-2-4-15(12-19)5-3-14/h2-5,13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFJLVSFKJIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
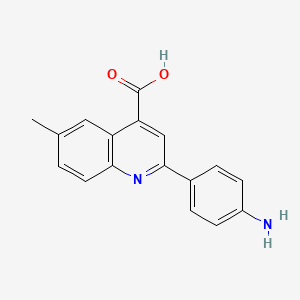
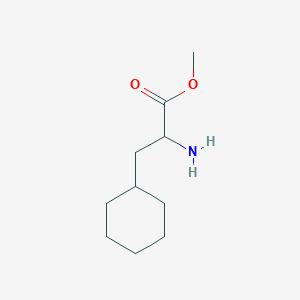
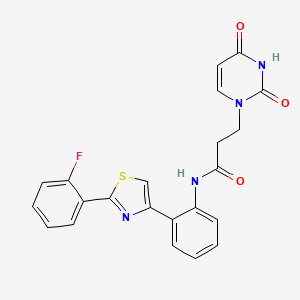
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)
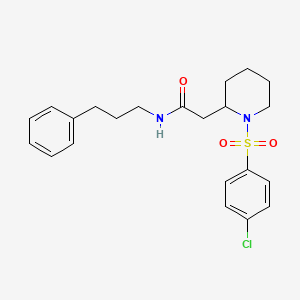

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2440087.png)
![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2440093.png)
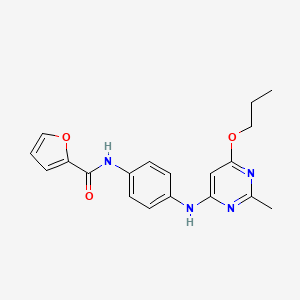
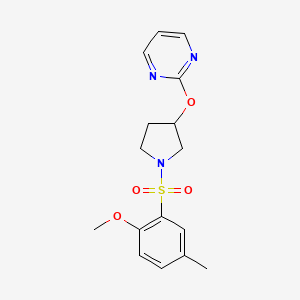
![4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2440099.png)
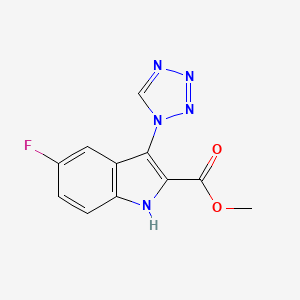
![2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2440101.png)
